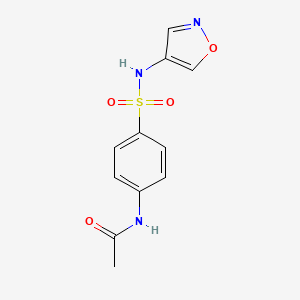

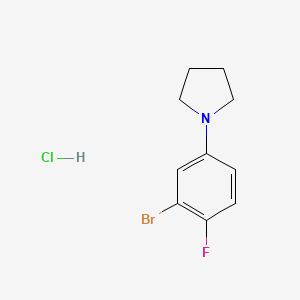

![molecular formula C16H9ClN4O7S2 B3013269 5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 361471-49-0](/img/structure/B3013269.png)

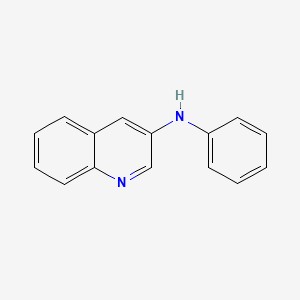

5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-nitroaniline is a useful synthetic intermediate . It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors .

Synthesis Analysis

The synthesis of 5-Chloro-2-nitroaniline involves adding 2.46mol of 2,4-dichloronitrobenzene, 7.72mol of toluene to a 3L autoclave, sealing the autoclave, replacing the air with nitrogen, then passing in 14.1mol of liquid ammonia, increasing the temperature to 160℃, continuing the reaction for 8h, and then lowering the temperature to 40℃, draining the excess ammonia gas, opening the kettle, adding the obtained solid-liquid mixture to 800mL of water, continuing to cool to 10℃, filtering, adding the resulting filter cake to the water, continuing beating and filtering, the obtained solid is crystallized with methanol to obtain 388g .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-nitroaniline is C6H5ClN2O2 .Chemical Reactions Analysis

5-Chloro-2-nitroaniline was used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .Physical And Chemical Properties Analysis

5-Chloro-2-nitroaniline has a melting point of 125-129 °C (dec.) (lit.), a boiling point of 200°C (rough estimate), a density of 1.5610 (rough estimate), and a refractive index of 1.5870 (estimate). It is soluble in Chloroform and Methanol .Scientific Research Applications

Antiviral Research

Benzamide derivatives have been studied for their potential antiviral properties. Compounds similar to 5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide may inhibit the replication of viruses by interfering with viral enzymes or blocking the viral entry into host cells .

Anti-inflammatory Applications

The structural features of benzamide derivatives, including the nitro and sulfonyl groups, suggest potential anti-inflammatory activity. These compounds can be designed to target specific inflammatory pathways, which could lead to the development of new anti-inflammatory drugs .

Anticancer Activity

Benzamide derivatives are known to possess anticancer activities. They can act as histone deacetylase inhibitors, which play a role in gene expression and cancer progression. By modifying the expression of oncogenes or tumor suppressor genes, these compounds could be used in cancer therapy .

Antimicrobial Potential

The presence of chloro and nitro groups in the benzamide structure may confer antimicrobial properties. These compounds could be effective against a range of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Pharmaceutical Intermediates

Compounds like 5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide serve as intermediates in the synthesis of various pharmaceuticals. Their unique structure allows for the creation of diverse pharmacophores with potential therapeutic applications .

Chemical Synthesis and Catalysis

Benzamide derivatives can be used as reagents in chemical synthesis, providing a pathway to a variety of chemical products. They may also serve as catalysts in certain reactions, although their use must be carefully controlled to ensure product quality .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O7S2/c17-9-1-6-13(21(25)26)12(7-9)15(22)19-16-18-8-14(29-16)30(27,28)11-4-2-10(3-5-11)20(23)24/h1-8H,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFYEAWPGVKNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

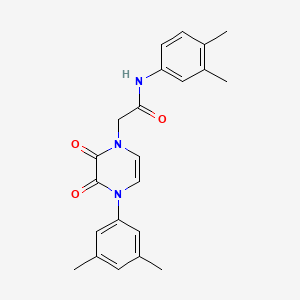

![(3-(1H-pyrazol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3013192.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

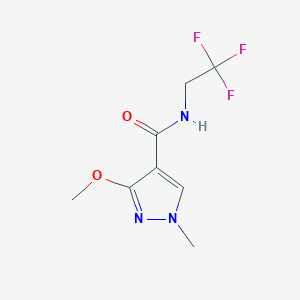

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)

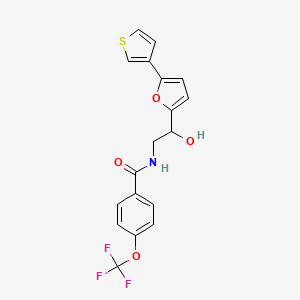

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)

![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)